molecular formula C11H22N2O2S B3102072 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine CAS No. 14143-68-1

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine

Cat. No.: B3102072
CAS No.: 14143-68-1
M. Wt: 246.37
InChI Key: JGTXZVUGLGMXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a methanesulfonyl group attached to the piperidine ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine typically involves the reaction of piperidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Piperidine+Methanesulfonyl ChlorideThis compound+HCl\text{Piperidine} + \text{Methanesulfonyl Chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+Methanesulfonyl Chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Methyl-substituted piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Drug Development: The compound is investigated for its potential therapeutic properties and as a building block for drug candidates.

    Organic Synthesis: It serves as a versatile reagent in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-(piperidin-1-yl)piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring may also interact with receptors or ion channels, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylsulfonylpiperidin-4-amine
  • 1-Methylsulfonylpiperidine-4-carbaldehyde
  • 4-(Piperidin-1-yl)pyridine derivatives

Uniqueness

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine is unique due to the presence of both the methanesulfonyl group and the piperidine ring, which confer distinct chemical and biological properties

Biological Activity

1-Methanesulfonyl-4-(piperidin-1-yl)piperidine, a compound with significant biological activity, is primarily recognized for its potential therapeutic applications in various fields, including oncology and infectious diseases. The compound's structure consists of a piperidine ring substituted with a methanesulfonyl group, which enhances its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. This compound has shown promise as an inhibitor of various enzymes and receptors involved in critical biological pathways.

Target Enzymes and Receptors

  • Cyclin-dependent kinase 2 (CDK2) : Inhibitors of CDK2 are crucial for regulating cell cycle progression, making this compound a candidate for cancer therapy .
  • MmpL3 protein : This target is essential for the survival of Mycobacterium tuberculosis, indicating potential use in developing anti-tuberculosis drugs.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Notable findings include:

  • Antiproliferative Activity : The compound exhibited IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells, indicating moderate potency .
  • Apoptosis Induction : Studies suggest that the compound can induce apoptosis through mitochondrial pathways, enhancing its therapeutic potential in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound has been pivotal in optimizing its biological activity. Modifications to the piperidine ring and methanesulfonyl group have yielded derivatives with improved potency and selectivity for their targets.

Modification Effect on Activity IC50 (µM)
Parent CompoundBaseline activityN/A
Methanesulfonyl SubstitutionEnhanced receptor binding13–22
Piperidine Ring AlterationImproved pharmacokinetic properties8–10

Cancer Therapy

In a recent study, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications led to increased antiproliferative effects, particularly against ovarian cancer cells. For instance, compounds with additional aromatic substitutions showed enhanced binding affinity to CDK2, leading to significant inhibition of cell growth .

Antituberculosis Activity

Another case study focused on the use of this compound as an MmpL3 inhibitor. The study revealed that the compound effectively disrupted the function of MmpL3 in Mycobacterium tuberculosis, resulting in reduced bacterial viability. This suggests that further development could lead to new treatments for tuberculosis.

Properties

IUPAC Name

1-methylsulfonyl-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S/c1-16(14,15)13-9-5-11(6-10-13)12-7-3-2-4-8-12/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTXZVUGLGMXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.